3-(2-fluorophenyl)-6-phenyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N4-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine precursor.
Functional Group Modifications: The allyl, fluorophenyl, and phenyl groups can be introduced through various substitution reactions, such as Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N4-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N~4~-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Isoxazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group exhibit unique properties due to the presence of the fluorine atom, which can influence their reactivity and biological activity.
Phenylisooxazole Compounds: These compounds have a similar structure but may lack the pyridine ring, resulting in different chemical behaviors and applications.
The uniqueness of N4-ALLYL-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16FN3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-N-prop-2-enyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16FN3O2/c1-2-12-24-21(27)16-13-18(14-8-4-3-5-9-14)25-22-19(16)20(26-28-22)15-10-6-7-11-17(15)23/h2-11,13H,1,12H2,(H,24,27) |
InChI Key |
HRFIBNTVBBAOPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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